3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a pyrrolidine ring and an isopropylbenzyl group, lends itself to a range of uses in drug synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-isopropylbenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the isopropylbenzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride
- 3-{[(4-Ethylbenzyl)oxy]methyl}pyrrolidine hydrochloride
- 3-{[(4-Propylbenzyl)oxy]methyl}pyrrolidine hydrochloride
Uniqueness
3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with molecular targets. This structural feature can enhance its effectiveness in certain applications compared to similar compounds .
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)15-5-3-13(4-6-15)10-17-11-14-7-8-16-9-14;/h3-6,12,14,16H,7-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJOOPIAVISRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-14-0 | |
Record name | Pyrrolidine, 3-[[[4-(1-methylethyl)phenyl]methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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